
N-isopropyl-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-(methylthio)benzamide, also known as IMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. IMPB is a member of the benzamide family of compounds and is synthesized through a multi-step process.
Scientific Research Applications
N-isopropyl-2-(methylthio)benzamide has shown potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress-induced cell death. Additionally, this compound has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(methylthio)benzamide is not fully understood, but studies suggest that it acts through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to increased acetylation of histones, which promotes gene expression. This compound has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded or damaged proteins. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway. This compound also inhibits the migration and invasion of cancer cells. In neurodegenerative diseases, this compound protects neurons from oxidative stress-induced cell death by reducing the production of reactive oxygen species (ROS). Inflammation is also reduced by this compound, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-isopropyl-2-(methylthio)benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, the yield of the synthesis process is relatively low, and the compound is relatively expensive. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for N-isopropyl-2-(methylthio)benzamide research. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to explore the mechanism of action of this compound in more detail, which could lead to the development of more effective therapeutic compounds. Additionally, the synthesis process of this compound could be optimized to increase the yield and reduce the cost of the compound.
Synthesis Methods
The synthesis of N-isopropyl-2-(methylthio)benzamide involves a multi-step process that begins with the reaction of 2-chloro-N-isopropylbenzamide with sodium methanethiolate to form this compound. The reaction is followed by purification and isolation of the final product through recrystallization. The yield of the synthesis process is around 50%.
properties
IUPAC Name |
2-methylsulfanyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQXELCRJEEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
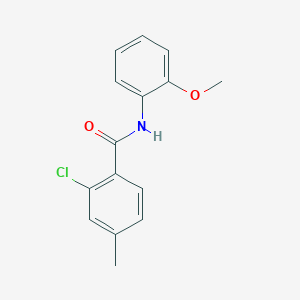
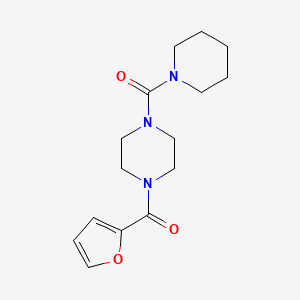
![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)
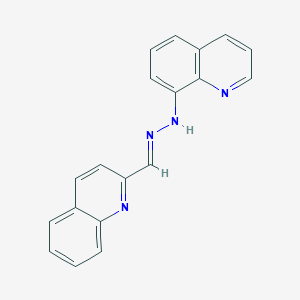
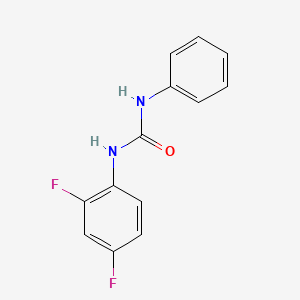

![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
![2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)
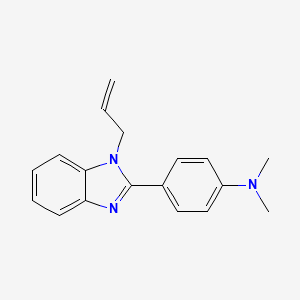

![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)
![methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)